9-benzyl-2-chloro-6-methyl-9H-purine
Description
The Purine (B94841) Nucleus as a Privileged Scaffold in Medicinal Chemistry
Historical Context and Broad Biological Significance of Purine Derivatives
The history of purines is deeply rooted in the foundations of biochemistry and genetics. The word "purine" itself was first coined in 1884 by Emil Fischer, who also achieved its first synthesis in 1898 from uric acid, a substance isolated from kidney stones. wikipedia.org This discovery paved the way for understanding the fundamental roles of purine derivatives in all forms of life.
Purines, most notably adenine (B156593) and guanine, are integral components of nucleic acids (DNA and RNA), the very blueprints of life. wikipedia.org Beyond this, they are crucial for cellular energy transfer in the form of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), and they participate in cellular signaling as cyclic adenosine monophosphate (cAMP). wikipedia.org Their involvement extends to being components of essential coenzymes like NADH and coenzyme A. wikipedia.org The profound biological significance of purines stems from their ubiquitous presence and critical functions in a vast array of metabolic and signaling pathways. wikipedia.orgnih.govgenome.jp The ability of synthetic purine analogs to mimic these natural compounds and interfere with these processes forms the basis of their therapeutic applications. nih.gov
The Design Rationale and Research Focus on N9-Benzylpurine Architectures
The strategic modification of the purine core is a key aspect of medicinal chemistry. The introduction of a benzyl (B1604629) group at the N9 position of the purine ring is a deliberate design choice driven by several factors. This modification can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. Furthermore, the benzyl group can engage in specific interactions with biological targets, such as hydrophobic pockets in enzymes or receptors, thereby influencing the compound's binding affinity and selectivity.
Research into N9-benzylpurine architectures is motivated by the desire to create more potent and selective therapeutic agents. nih.govchemicalbook.com By exploring different substituents on both the purine ring and the benzyl moiety, chemists can fine-tune the pharmacological properties of the resulting compounds. This approach has been successfully applied in the development of inhibitors for various enzymes, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov The N9-benzyl group serves as a versatile handle for optimizing the structure-activity relationship (SAR) of purine-based drug candidates.
Structure
3D Structure
Properties
CAS No. |
164360-03-6 |
|---|---|
Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
9-benzyl-2-chloro-6-methylpurine |
InChI |
InChI=1S/C13H11ClN4/c1-9-11-12(17-13(14)16-9)18(8-15-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
REPKRWPDMZCIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Defining the Research Landscape of 9 Benzyl 2 Chloro 6 Methyl 9h Purine
Positioning the Compound within the Purine Chemical Space
The chemical structure of this compound is characterized by several key features that define its position within the broader purine landscape. chemsynthesis.comchemcd.comchemcd.com The purine core itself is a bicyclic aromatic heterocycle. The substituents at positions 2, 6, and 9 further refine its chemical properties and potential biological activity.
The chlorine atom at the 2-position and the methyl group at the 6-position are critical for modulating the electronic properties and steric profile of the purine ring. These modifications can influence how the molecule interacts with its biological targets. The benzyl (B1604629) group at the N9-position, as previously discussed, is a common and effective modification for enhancing biological activity. nih.gov
| Feature | Description | Significance in Purine Chemistry |
| Core Structure | 9H-Purine | A "privileged scaffold" fundamental to numerous biological processes. nih.gov |
| N9-Substituent | Benzyl group | Enhances lipophilicity and allows for specific interactions with target proteins. nih.gov |
| C2-Substituent | Chlorine atom | Electron-withdrawing group that can modulate the reactivity and binding affinity of the purine ring. |
| C6-Substituent | Methyl group | Can influence steric interactions and metabolic stability. |
The combination of these substituents places this compound in a region of chemical space that is actively being explored for the development of new therapeutic agents. Its structure is related to other biologically active purine derivatives, such as those investigated as kinase inhibitors and P2X7 antagonists. nih.govacs.org
Overview of Key Research Areas and Challenges for Purine Derivatives
The research on purine derivatives is vast and multifaceted, spanning a wide range of therapeutic areas. nih.govresearchgate.net Key areas of investigation include the development of anticancer agents, antivirals, anti-inflammatory drugs, and treatments for neurodegenerative diseases. nih.govnih.gov The ability of purine analogs to target fundamental cellular processes makes them attractive candidates for these and other conditions. nih.gov
However, the development of purine-based drugs is not without its challenges. One of the primary hurdles is achieving selectivity. nih.gov Because purines are recognized by a multitude of enzymes and receptors, designing derivatives that interact with a specific target without causing off-target effects is a significant challenge. Drug resistance is another major concern, as cancer cells and pathogens can develop mutations that reduce the efficacy of purine-based therapies. mdpi.com
Furthermore, the metabolic instability of some purine derivatives can limit their therapeutic potential. Researchers are actively exploring various chemical modifications to overcome these challenges, such as the introduction of different substituents, the use of bioisosteres, and the development of novel delivery systems. rsc.org The ongoing research into compounds like this compound is a testament to the continued efforts to harness the therapeutic potential of the purine scaffold while addressing the inherent challenges in its application. acs.orgjchr.org
Synthetic Strategies and Chemical Alterations of this compound and its Analogs
The functionalization of the purine core is a cornerstone of medicinal chemistry, enabling the development of a wide array of therapeutic agents. The strategic manipulation of substituents at various positions of the purine ring allows for the fine-tuning of a compound's biological activity. This article delves into the synthetic methodologies and chemical transformations centered around this compound and related compounds, highlighting key strategies for their synthesis and modification.
Advanced Spectroscopic and Analytical Characterization of 9 Benzyl 2 Chloro 6 Methyl 9h Purine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy of 9-benzyl-2-chloro-6-methyl-9H-purine, conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum displays a multiplet between δ 7.26 and 7.38 ppm, which integrates to five protons, characteristic of the monosubstituted benzene (B151609) ring of the benzyl (B1604629) group. A sharp singlet at δ 7.94 ppm corresponds to the lone proton on the purine (B94841) ring system. The benzylic protons appear as a singlet at δ 5.38 ppm, integrating to two protons. Finally, the methyl group protons at the 6-position of the purine ring are observed as a singlet at δ 2.83 ppm, integrating to three protons. arkat-usa.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.94 | Singlet (s) | 1H | Purine ring proton |
| 7.26-7.38 | Multiplet (m) | 5H | Benzyl group aromatic protons |
| 5.38 | Singlet (s) | 2H | Benzylic protons (-CH₂-) |
| 2.83 | Singlet (s) | 3H | Methyl group protons (-CH₃) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
To further substantiate the molecular framework, ¹³C NMR spectroscopy was performed in CDCl₃ at 100 MHz. The resulting spectrum for this compound displays a total of eleven distinct carbon signals, consistent with the proposed structure. The signals at δ 161.4, 153.6, 151.9, 143.9, and 131.6 ppm are assigned to the carbon atoms of the purine core. The benzyl group carbons are observed at δ 134.3, 128.9, 128.4, and 127.7 ppm. The benzylic carbon gives a signal at δ 47.1 ppm, and the methyl carbon appears at δ 19.2 ppm. arkat-usa.org
| Chemical Shift (δ) ppm | Assignment |
| 161.4 | Purine ring carbon |
| 153.6 | Purine ring carbon |
| 151.9 | Purine ring carbon |
| 143.9 | Purine ring carbon |
| 134.3 | Benzyl group aromatic carbon (quaternary) |
| 131.6 | Purine ring carbon |
| 128.9 | Benzyl group aromatic carbons |
| 128.4 | Benzyl group aromatic carbons |
| 127.7 | Benzyl group aromatic carbons |
| 47.1 | Benzylic carbon (-CH₂-) |
| 19.2 | Methyl group carbon (-CH₃) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the elemental composition of a molecule. For this compound, HRMS analysis provides the experimental mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). The calculated exact mass for the molecular formula C₁₃H₁₂ClN₄ is 259.0750. The experimental value obtained from HRMS was also found to be 259.0750, which is in excellent agreement with the theoretical value. arkat-usa.org This confirms the molecular formula and further validates the identity of the synthesized compound.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₂ClN₄ |
| Calculated [M+H]⁺ | 259.0750 |
| Found [M+H]⁺ | 259.0750 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation, identification, and purification of chemical compounds. The purity of this compound was monitored and the final product was isolated using standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound. While specific chromatograms for this compound are not detailed in the available literature, the use of column chromatography for its purification suggests that HPLC would be an appropriate method for purity analysis. A typical HPLC analysis would involve injecting a solution of the compound onto a stationary phase (e.g., a C18 column) and eluting it with a suitable mobile phase. The purity would be determined by the presence of a single major peak in the chromatogram, with the retention time being characteristic of the compound under the specific analytical conditions.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to assess the purity of the resulting products. In the synthesis of this compound, TLC was employed to monitor the reaction's completion. arkat-usa.org By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized. The purity of the final compound can be inferred by the presence of a single spot after purification. The purification of the compound was achieved through silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. arkat-usa.org
Other Physico-chemical Characterization Methods
Beyond routine spectroscopic analysis, methods such as melting point determination, UV spectroscopy, and X-ray crystallography provide a deeper understanding of the physical and structural properties of this compound.
The melting point of a crystalline solid is a crucial indicator of its purity. For this compound, a sharp melting range would be expected for a pure, crystalline sample. While the exact melting point for this compound is not documented in available literature, data from analogous structures provide a useful reference. For instance, the structurally related compound 9-Benzyl-2,6-dichloro-9H-purine is described as a white to pale-yellow or yellow-brown solid mdpi.com. Another purine derivative, 6-Chloro-9-(β-D-ribofuranosyl)purine, has a recorded melting point of 161 °C nih.gov. These values suggest that this compound is also a solid at room temperature with a distinct melting point.
Table 1: Melting Point Data for Analogous Purine Compounds
| Compound Name | Melting Point (°C) | Physical Appearance |
|---|---|---|
| 9-Benzyl-2,6-dichloro-9H-purine | Not specified | White to Pale-yellow to Yellow-brown Solid mdpi.com |
Note: Data presented is for analogous compounds due to the absence of specific experimental data for this compound.
Ultraviolet (UV) spectroscopy is a valuable tool for characterizing compounds containing chromophores, such as the purine ring system. The purine scaffold, with its conjugated double bonds, is expected to exhibit characteristic absorption maxima in the UV range. Specific UV spectroscopic data for this compound, including its maximum absorption wavelengths (λmax) and molar absorptivity, are not available in the reviewed literature. However, it is anticipated that its UV spectrum would be influenced by the electronic transitions within the purine ring, with potential shifts in absorption bands due to the presence of the chloro, methyl, and benzyl substituents.
Table 2: UV Spectroscopic Data
| Compound Name | λmax (nm) | Solvent |
|---|
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule. Although a crystal structure for this compound has not been reported, analysis of crystallographic data for structurally similar 9-benzyl-purine derivatives provides significant insights into the likely molecular conformation and intermolecular interactions.
For example, the crystal structure of 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine reveals a monoclinic crystal system with the space group P2₁/c. nih.gov In this structure, the purine ring is nearly planar, and the two phenyl rings (from the benzyl and benzylsulfanyl groups) are oriented at significant dihedral angles with respect to the purine core. nih.gov Intermolecular hydrogen bonds and other non-covalent interactions are crucial in stabilizing the crystal packing. nih.gov
Similarly, the crystal structure of 6-Benzylsulfanyl-9H-purine shows an orthorhombic system with the space group Pbca. nih.gov In this case, the phenyl ring is oriented at a dihedral angle of 76.65 (6)° relative to the purine ring system, and intermolecular N—H···N hydrogen bonds are key to the crystal's stability. nih.gov
These examples suggest that in a crystalline state, this compound would likely adopt a structure where the benzyl group's phenyl ring is significantly twisted out of the plane of the purine ring due to steric hindrance. The crystal packing would be stabilized by a network of intermolecular interactions, including potential C—H···N or C—H···π interactions.
Table 3: X-ray Crystallography Data for Analogous Purine Structures
| Compound Name | 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine nih.gov | 6-Benzylsulfanyl-9H-purine nih.gov |
|---|---|---|
| Formula | C₁₉H₁₇N₅S | C₁₂H₁₀N₄S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Unit Cell Parameters | a = 16.7346 (7) Åb = 5.5511 (3) Åc = 20.4817 (10) Åβ = 121.325 (3)° | a = 5.5717 (3) Åb = 9.4733 (4) Åc = 22.4656 (14) Å |
| Volume (ų) | 1625.31 (14) | 1185.79 (11) |
| Z | 4 | 4 |
Note: This table presents crystallographic data for analogous compounds to infer potential structural features of this compound.
Structure Activity Relationship Sar and Structural Modification Studies for Biological Potency
Systematic Investigation of the 2-Chloro Substituent's Influence on Biological Activity
The C2 position of the purine (B94841) ring is a critical site for modification, and the introduction of a halogen, such as chlorine, significantly impacts the molecule's electronic properties and metabolic stability. The chlorine atom is strongly electron-withdrawing, which can alter the reactivity of the entire purine system and its ability to participate in hydrogen bonding.
Research on related purine scaffolds has consistently demonstrated that a 2-chloro substituent can confer or enhance biological activity. For instance, in the development of antimycobacterial 9-benzyl-6-(2-furyl)purines, the presence of a chlorine atom at the C2 position was found to further enhance the inhibitory activity against Mycobacterium tuberculosis. nih.govresearchgate.net Similarly, a series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and found to be effective inhibitors of rhinovirus, highlighting the positive contribution of the 2-chloro group to antiviral activity. nih.gov
Rationalizing the Role of the 6-Methyl Group and Other C6 Substituents in Bioactivity
The C6 position is one of the most frequently modified sites on the purine ring, allowing for the introduction of a wide variety of functional groups to modulate biological activity. researchgate.net In the case of 9-benzyl-2-chloro-6-methyl-9H-purine, the 6-methyl group is a relatively small, lipophilic substituent. Its role can be rationalized by comparing it to other groups explored in related purine series.
Studies on various 2,6,9-trisubstituted purines have investigated diverse C6 moieties, including larger aromatic systems like anilino and furyl groups, as well as smaller functional groups like trifluoromethyl and hydroxyl groups. nih.govnih.govresearchgate.net For example, 6-anilino-9-benzyl-2-chloropurines showed potent antirhinovirus activity, while 6-(2-furyl)purines displayed significant antimycobacterial effects. nih.govnih.gov The introduction of an arylpiperazinyl system at the C6 position has been shown to be beneficial for cytotoxic activity against cancer cell lines. nih.gov
Compared to these larger and often more polar substituents, the 6-methyl group offers distinct steric and electronic properties. Its small size minimizes steric hindrance, potentially allowing for a better fit in a constrained binding pocket of a target protein. Its nonpolar nature can contribute to favorable hydrophobic interactions within the active site. The methylation of purines is a key biological process, and the presence of a methyl group can influence how the molecule is recognized by cellular machinery. nih.gov While unsubstituted 6-methylpurine (B14201) itself has been studied for its antiviral properties, its specific contribution in the context of the 2-chloro and 9-benzyl substitutions would be to provide a sterically unobtrusive, hydrophobic contact point that complements the electronic influence of the other substituents.
| C6-Substituent | Observed Biological Activity in Related Purines | Potential Role | Reference |
|---|---|---|---|
| -CH₃ (Methyl) | Antiviral | Small, lipophilic group providing hydrophobic interactions without steric bulk. | nih.gov |
| -Anilino | Antirhinovirus | Larger aromatic group capable of forming more extensive interactions. | nih.gov |
| -Furyl | Antimycobacterial | Heteroaromatic ring offering specific hydrogen bonding and π-stacking opportunities. | nih.govresearchgate.net |
| -Arylpiperazinyl | Anticancer (Cytotoxic) | Bulky, flexible group that can access deeper binding pockets and improve solubility. | nih.gov |
| -CF₃ (Trifluoromethyl) | Antifungal (in 2-aminopurines) | Electron-withdrawing group that alters the electronics of the purine ring. | researchgate.net |
Elucidating the Contribution of the 9-Benzyl Moiety and its Phenyl Ring Substitutions to Efficacy
The substituent at the N9 position of the purine ring is crucial for orienting the molecule within a biological target and often provides significant binding interactions. The 9-benzyl group is a common choice in medicinal chemistry, as its aromatic ring can engage in favorable π-π stacking and hydrophobic interactions, while the flexible methylene (B1212753) linker allows for optimal positioning.
Structure-activity relationship studies have consistently shown that the 9-benzyl group is a key determinant of potency. nih.govnih.gov More importantly, substitutions on the phenyl ring of this benzyl (B1604629) moiety can be used to fine-tune activity. For example, in a study of antimycobacterial 9-benzyl-6-(2-furyl)purines, it was discovered that 9-benzylpurines were effective inhibitors, and their potency was further enhanced by the presence of electron-donating substituents on the phenyl ring. nih.govresearchgate.net Specifically, a 9-(4-methoxybenzyl) derivative was among the most potent compounds identified, demonstrating high activity against M. tuberculosis with low toxicity. nih.govresearchgate.net
Conversely, in other systems, different substitutions are favored. In a series of adenosine (B11128) A1 receptor antagonists, a 9-(m-chlorobenzyl) derivative showed the highest affinity. nih.gov This indicates that the optimal substitution pattern on the 9-benzyl ring is highly dependent on the specific topology and electronic environment of the target's binding site. Systematic analysis of these substitutions allows for the optimization of inhibitor-receptor interactions. nih.gov
| Substituent on 9-Benzyl Phenyl Ring | Effect on Biological Activity | Target/Activity | Reference |
|---|---|---|---|
| -OCH₃ (Methoxy) | Enhanced potency | Antimycobacterial | nih.govresearchgate.net |
| -Cl (Chloro) | Increased affinity | Adenosine A₁ Receptor Antagonism | nih.gov |
| Unsubstituted | Baseline activity | Antiviral, Antimycobacterial | nih.govnih.gov |
| -F (Fluoro) | Potent inhibition | Trypanosoma cruzi inhibition (in a related scaffold) | frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules and guiding rational drug design. mdpi.com
For purine derivatives, QSAR models are typically built using a variety of molecular descriptors that quantify their steric, electronic, and hydrophobic properties. nih.govnih.gov These descriptors are calculated for a series of related compounds and then correlated with their measured biological activity using statistical methods like Partial Least Squares (PLS) regression. researchgate.net
Commonly used descriptors in purine QSAR studies include:
Steric Descriptors: These describe the size and shape of the molecule or its substituents. In Comparative Molecular Field Analysis (CoMFA), a steric field is calculated to show regions where bulky groups increase or decrease activity. researchgate.net
Electronic/Electrostatic Descriptors: These quantify the electronic properties of the molecule. Examples include the SsCH3E-index (electrotopological state index for a methyl group) and electrostatic fields in CoMFA/CoMSIA models. researchgate.netresearchgate.net These are crucial for modeling interactions with polar residues in a binding site.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as the T_2_Cl_3 descriptor, which relates to the count of atoms and chlorine atoms separated by three bonds. researchgate.net
Hydrogen Bonding Descriptors: H-Donor and H-Acceptor counts or fields (in CoMSIA) are used to model the potential for hydrogen bond formation, a key interaction in molecular recognition. researchgate.netresearchgate.net
The statistical validation of these models is critical, using metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (pred_r²) to ensure the model's robustness and predictive power. researchgate.net
| Descriptor Type | Example | Information Encoded | Reference |
|---|---|---|---|
| Steric | CoMFA Steric Fields | Size and shape of the molecule. | nih.govresearchgate.net |
| Electronic | CoMSIA Electrostatic Fields | Distribution of charge. | nih.govresearchgate.net |
| Topological | T_2_Cl_3 | Atom connectivity and types. | researchgate.net |
| Constitutional | H-Donor Count | Count of hydrogen bond donors. | researchgate.net |
| Hydrophobic | CoMSIA Hydrophobic Fields | Lipophilicity distribution. | nih.gov |
The ultimate goal of QSAR is to create predictive models that can guide the synthesis of new compounds with improved activity. mdpi.com By analyzing the QSAR model, medicinal chemists can identify which structural features are beneficial or detrimental to the desired biological effect. For instance, a 3D-QSAR model for anticancer purines showed that steric bulk was favorable at the C6 position but not at the C2 position, providing clear guidance for subsequent synthetic efforts. nih.gov
These models can be visualized as 3D contour maps that highlight regions around the molecule where modifications are likely to enhance potency. nih.govresearchgate.net For example, a map might show a green polyhedron in a region where a bulky group would be sterically favored, or a blue polyhedron where a positive charge would be beneficial. By designing new molecules that fit these optimized steric and electronic profiles, researchers can prioritize the synthesis of compounds with a higher probability of success, saving time and resources. This approach has been successfully used to design novel 2,6,9-trisubstituted purines as potent inhibitors of specific kinases involved in cancer. nih.gov
Conformational Analysis and Molecular Recognition Elements
The three-dimensional shape (conformation) of this compound is fundamental to its ability to bind to a biological target. The N9-benzyl group is not rigidly fixed; it possesses rotational freedom around the C-N and C-C single bonds. However, its preferred conformation will be dictated by minimizing steric clashes with the purine ring and optimizing interactions with the target protein.
Molecular docking simulations of similar purine-based inhibitors into the ATP-binding site of kinases—a common target for such compounds—provide insight into likely binding modes. nih.govresearchgate.net In a typical scenario:
The purine core acts as a scaffold, mimicking the adenine (B156593) base of ATP, and forms key hydrogen bonds with the "hinge" region of the kinase. The 2-chloro substituent would be positioned in a way that influences these interactions.
The 6-methyl group would likely occupy a small hydrophobic pocket adjacent to the main binding site.
The 9-benzyl group typically extends out towards the solvent-exposed region of the ATP-binding site, where its phenyl ring can engage in hydrophobic or π-stacking interactions with nearby amino acid residues like tyrosine or phenylalanine. nih.govnih.gov
The specific conformation adopted upon binding is a result of a molecular recognition process, where the ligand's shape and electronic properties are complementary to those of the protein's active site. Understanding these conformational preferences and key recognition elements is essential for designing inhibitors with high affinity and selectivity.
Investigation of Biological Activities and Molecular Mechanisms of Action of 9 Benzyl 2 Chloro 6 Methyl 9h Purine Derivatives
Antiviral Efficacy and Mechanistic Pathways
Derivatives of 9-benzyl-2-chloro-9H-purine have been identified as a noteworthy class of antiviral agents, with research particularly highlighting their effectiveness against rhinoviruses, the primary cause of the common cold.
Activity against Specific Viral Pathogens (e.g., Rhinoviruses)
A series of 9-benzyl-2-chloro-9H-purine derivatives have demonstrated potent in vitro activity against rhinoviruses. The core structure, featuring a benzyl (B1604629) group at the N9 position of the purine (B94841) ring and a chlorine atom at the C2 position, is crucial for its biological function. The unique benzyl substitution at the 9-position is known to impart distinct biological properties compared to other similar compounds.
Structure-activity relationship (SAR) studies have been instrumental in optimizing the antiviral potency of this chemical family. Research has shown that the introduction of a 2-chloro substituent significantly boosts antiviral efficacy. nih.gov Further modifications, such as the addition of small, lipophilic para substituents on the benzyl ring or the introduction of an anilino group at the C6 position, have been found to produce good inhibitors of specific rhinovirus serotypes, such as serotype 1B. nih.gov Several compounds within this class have shown promising activity against multiple representative rhinovirus serotypes. nih.gov
Inhibition of Viral Replication Enzymes and Processes
The primary antiviral mechanism of action for 9-benzyl-2-chloro-9H-purine derivatives is the inhibition of viral replication. As purine analogs, these compounds are believed to interfere with nucleic acid synthesis, a critical process for viral propagation. By disrupting this pathway, the compounds effectively halt the ability of the virus to multiply within host cells. The interaction with specific molecular targets, such as viral enzymes essential for replication, is a key aspect of their antiviral activity.
Anticancer and Antiproliferative Properties
Beyond their antiviral effects, derivatives of the parent compound 9-benzyl-2,6-dichloro-9H-purine have been explored for their potential as anticancer agents. Research indicates that this class of molecules exhibits cytotoxic effects against various cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.
Cytotoxicity in Diverse Cancer Cell Lines (e.g., Jurkat, K562, MCF-7)
Research has confirmed that derivatives synthesized from the parent compound, 9-benzyl-2,6-dichloro-9H-purine, exhibit promising anticancer activity. One study reported the synthesis of twelve derivatives, with three demonstrating significant selectivity against different cancer cell lines when compared to the established anticancer drug etoposide.
While specific cytotoxicity data (such as IC₅₀ values) for 9-benzyl-2-chloro-6-methyl-9H-purine against Jurkat (leukemia), K562 (chronic myelogenous leukemia), and MCF-7 (breast cancer) cell lines are not detailed in the available literature, the activity of closely related purine derivatives suggests a potential for antiproliferative effects. For instance, a related purine derivative, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP), was found to reduce the viability of five different human cancer cell lines. nih.gov The general cytotoxic potential of this chemical class is evident, though compound- and cell-line-specific data for the titular molecule remain to be fully elucidated.
Table 1: Cytotoxic Activity of Related Purine Derivatives
| Compound | Cancer Cell Line | Effect | Source |
|---|---|---|---|
| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) | HepG2 (Hepatocellular Carcinoma) & others | Reduced cell viability | nih.gov |
| Various derivatives of 9-benzyl-2,6-dichloro-9H-purine | Various | Selective cytotoxicity |
Cellular Pathways of Action: Apoptosis Induction and Cell Cycle Arrest
The anticancer effects of purine derivatives are often linked to their ability to interfere with the fundamental processes of cell division and survival. A key mechanism identified for compounds structurally related to this compound is the induction of cell cycle arrest and apoptosis (programmed cell death).
For example, the purine derivative NMMP was shown to inhibit the proliferation of hepatocellular carcinoma (HepG2) cells by causing cell cycle arrest at the G2/M phase. nih.gov This arrest was associated with a reduction in the levels of cyclin-dependent kinase (CDK) 4 and cyclins B1/D1, which are crucial proteins for cell cycle progression. nih.gov
Furthermore, NMMP was found to induce apoptosis in these cancer cells. nih.gov Immunoblot analysis confirmed this by showing an increase in the expression of cleaved caspase-9 and caspase-3, key executioner proteins in the apoptotic cascade. nih.gov An elevated Bax/Bcl-2 protein ratio was also observed, indicating a shift toward a pro-apoptotic state through the mitochondria-dependent pathway. nih.gov These findings suggest that a plausible antitumor mechanism for 9-benzyl-purine derivatives involves the induction of G2/M phase arrest and subsequent mitochondria-mediated apoptosis. nih.gov
Sensitization to Radiotherapy through DNA Topoisomerase II Inhibition
Based on the available research, there is no information regarding the ability of this compound or its close derivatives to sensitize cancer cells to radiotherapy or to act via the inhibition of DNA topoisomerase II. While some anticancer compounds, such as certain 9-benzylaminoacridine derivatives, are known to function as topoisomerase II inhibitors, this mechanism has not been documented for the 9-benzyl-purine class in the literature reviewed. nih.gov
Antimycobacterial Spectrum and Mechanisms
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of mortality from a single infectious agent. The rise of drug-resistant strains necessitates the discovery of new antimycobacterial agents with novel mechanisms of action. Derivatives of this compound have shown promise in this area.
Inhibition of Mycobacterium tuberculosis and Drug-Resistant Strains
Research has demonstrated that 9-benzylpurines are a promising class of compounds with significant inhibitory activity against Mycobacterium tuberculosis. The substitution pattern on the purine ring plays a crucial role in their antimycobacterial efficacy. Notably, the presence of a chlorine atom at the 2-position of the purine ring has been shown to enhance activity. pharm.or.jpnih.gov
While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For instance, a study on 6-arylpurines revealed that 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704) exhibited potent activity against M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.78 µg/mL. nih.gov Importantly, this compound also demonstrated activity against several singly drug-resistant strains of M. tuberculosis, highlighting the potential of the 9-benzyl-2-chloro-purine scaffold to combat drug resistance. nih.gov The structural similarity suggests that the 6-methyl derivative could also possess significant antimycobacterial properties.
Intracellular Activity within Macrophage Infection Models
A critical aspect of anti-TB drug efficacy is the ability to penetrate host macrophages and eliminate the intracellularly residing mycobacteria. The intracellular environment of macrophages presents a unique challenge for many antimicrobial agents.
Studies on 9-benzylpurine derivatives have shown their potential to act within this intracellular niche. For example, a derivative, 9-benzyl-2-chloro-6-(2-furyl)purine, was found to be active inside macrophages, indicating that this class of compounds can cross the macrophage membrane and exert their antimycobacterial effects at the site of infection. nih.gov The development of high-throughput screening assays to assess the intracellular activity of compounds against M. tuberculosis within human macrophages has been a significant advancement. nih.govubc.ca These models are crucial for identifying compounds that are not only potent against the bacteria in culture but are also effective in the more complex environment of an infected host cell. While specific data for the 6-methyl derivative is not yet available, the demonstrated intracellular activity of a closely related analog underscores the therapeutic potential of this compound class for treating tuberculosis.
Enzyme Inhibition Profiles and Therapeutic Implications
Beyond their antimycobacterial effects, this compound derivatives have been investigated for their ability to modulate the activity of various enzymes that are key targets in other diseases.
Inhibition of Phosphodiesterases (PDEs)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDEs is a validated therapeutic strategy for a range of conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions.
Research has shown that purine derivatives can be potent PDE inhibitors. Specifically, 9-benzyladenines have been identified as potent and selective inhibitors of cAMP-specific PDE4. pharm.or.jp Further studies on 9-(2,6-difluorobenzyl)-9H-purines bearing a chlorine atom at the 2-position revealed potent inhibitory activity against both PDE2 and PDE4. pharm.or.jp For instance, 2-chloro-9-(2,6-difluorobenzyl)adenine demonstrated significant inhibition of both enzymes. pharm.or.jp This dual inhibition profile suggests that the 9-benzyl-2-chloro-purine scaffold can be tailored to target specific PDE isozymes. Although direct data for the 6-methyl derivative is not available, these findings strongly suggest its potential as a PDE inhibitor, warranting further investigation for its therapeutic implications in inflammatory and neurological diseases.
Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.
While the direct AChE inhibitory activity of this compound has not been explicitly reported in the reviewed literature, the broader class of benzyl-containing heterocyclic compounds has been explored for this purpose. For example, aporphine-benzylpyridinium conjugates and benzyltetrahydroprotoberberine alkaloids have been synthesized and evaluated as AChE inhibitors. nih.govfrontiersin.org These studies highlight the importance of the benzyl group in interacting with the active site of AChE. nih.govfrontiersin.org However, a direct link between the 9-benzylpurine scaffold and significant AChE inhibition is not yet established. Further research is needed to determine if derivatives of this compound possess this activity and could be relevant for the treatment of neurodegenerative diseases.
Cyclin-Dependent Kinase (CDK) Modulation
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development.
The purine scaffold has been extensively utilized in the design of CDK inhibitors. A notable example is roscovitine (B1683857), a 2,6,9-trisubstituted purine, which is a potent inhibitor of several CDKs. nih.gov Structural studies of roscovitine complexed with CDK2 have provided valuable insights into the binding interactions, where the purine core occupies the adenine (B156593) binding pocket of the enzyme. This demonstrates that the 9-substituted purine structure is a key pharmacophore for CDK inhibition. More recent research has focused on developing novel 2,6,9-trisubstituted purines as highly potent and selective CDK inhibitors for the treatment of various cancers. nih.gov These findings strongly suggest that this compound and its derivatives are likely to exhibit CDK inhibitory activity and, therefore, hold potential as anticancer agents.
Targeting Heat Shock Protein 90 (Hsp90)
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stability, and function of numerous client proteins. nih.gov Many of these client proteins are key components of signaling pathways that are often dysregulated in diseases like cancer, making Hsp90 an attractive therapeutic target. nih.gov Purine-based compounds have been a fertile ground for the development of Hsp90 inhibitors, designed to bind to the ATP-binding pocket in the N-terminal domain of the chaperone, thereby inhibiting its function.
The general structure of this compound suggests its potential as an Hsp90 inhibitor. The purine core can mimic the adenine moiety of ATP, while the N9-benzyl group can occupy a hydrophobic pocket within the ATP-binding site, a feature known to be important for the activity of many purine-scaffold inhibitors. nih.gov For instance, the co-crystal structure of a related purine inhibitor, PU3, with Hsp90 revealed that the purine ring binds in the same position as ADP, and the phenyl ring of the substituent is stacked between hydrophobic residues. nih.gov
While specific inhibitory data for this compound is not extensively documented in publicly available research, structure-activity relationship (SAR) studies on related 9-benzylpurine derivatives have provided valuable insights. For example, modifications to the benzyl group and substitutions on the purine ring have been shown to significantly impact Hsp90 inhibitory potency. The introduction of a chlorine atom at the 2-position, as seen in the subject compound, is a common strategy in medicinal chemistry to modulate electronic properties and binding interactions.
Furthermore, some purine-based Hsp90 inhibitors, such as those in the BIIB series, have demonstrated oral bioavailability and potent anti-tumor activity in preclinical models. nih.gov For example, the pyridyl derivative BIIB021 has shown efficacy in HER2 degradation assays and cell proliferation inhibition. nih.gov Although direct evidence is limited, the structural features of this compound align with those of known purine-scaffold Hsp90 inhibitors, suggesting it may exert its biological effects, at least in part, through the destabilization of Hsp90 client proteins.
Table 1: Hsp90 Inhibitory Activity of Selected Purine Derivatives
| Compound | Target | Assay | IC50/EC50 | Reference |
| PU3 | Hsp90 | Binding to purified Hsp90 | 15-20 µM | nih.gov |
| BIIB021 | HER2 (Hsp90 client) | HER2 degradation | 0.03 µM | nih.gov |
| Compound 27 | HER2 (Hsp90 client) | HER2 degradation | 0.02 µM | nih.gov |
Receptor Modulation and Signal Transduction Pathways
Adenosine receptors, which are G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and are classified into four subtypes: A1, A2A, A2B, and A3. Purine derivatives, due to their structural similarity to the endogenous ligand adenosine, are well-known modulators of these receptors. The substitution pattern on the purine core, including at the N9, C2, and C6 positions, dictates the affinity and selectivity for these receptor subtypes.
Research on 2,6,9-trisubstituted purines has shed light on the potential interactions of compounds like this compound with adenosine receptors. A study on a series of 2,6,9-trisubstituted adenines demonstrated that these compounds generally exhibit affinity for A1, A2A, and A3 receptors in the micromolar range. nih.gov
The presence of a chlorine atom at the 2-position of the purine ring has been shown to have a variable but often favorable effect on affinity, particularly for the A3 receptor. For instance, the introduction of a 2-chloro group into N6-benzyladenosine derivatives can enhance affinity for A3 receptors. nih.gov Specifically, 2-chloro-N6-(3-iodobenzyl)adenosine displayed a Ki value of 1.4 nM for the A3 receptor. nih.gov While the N6-substituent in the subject compound is a methyl group rather than a benzylamino group, these findings suggest that the 2-chloro-9-benzylpurine scaffold is conducive to A3 receptor binding.
The N9-benzyl group is also a critical determinant of receptor affinity. In N6-substituted adenosine derivatives, a benzyl group at the N9 position has been associated with a degree of selectivity for the A3 receptor over A1 and A2A receptors. nih.gov
Table 2: Binding Affinity of Selected Purine Derivatives at Human Adenosine Receptors (Ki, µM)
| Compound | A1 | A2A | A3 | Reference |
| 2-Chloro-9-propyladenine | 11.0 | 2.2 | 10.0 | nih.gov |
| N6-(p-Bromophenylacetyl)-2-chloro-9-propyladenine | 6.4 | 10.0 | 7.6 | nih.gov |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | - | - | 0.0014 | nih.gov |
Note: Data for this compound is not available. The table presents data for structurally related compounds to illustrate the influence of substitutions.
Purinergic signaling encompasses the diverse roles of extracellular nucleotides and nucleosides, such as ATP and adenosine, in cell-to-cell communication. nih.gov This signaling system is mediated by purinergic receptors (P1 and P2) and is crucial for a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cell proliferation. nih.govnih.gov
As a purine derivative, this compound has the potential to modulate purinergic signaling cascades. By interacting with adenosine receptors (P1 receptors), it could influence intracellular signaling pathways, such as the modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels. nih.gov Activation of A1 and A3 receptors typically leads to an inhibition of adenylyl cyclase, while A2A and A2B receptor activation stimulates it. nih.gov
Other Investigated Biological Activities
The purine scaffold is present in numerous natural and synthetic compounds with antimicrobial properties. Derivatives of 9-benzyl-2-chloropurine have been investigated for their activity against various pathogens. For instance, a study on 9-benzyl-6-(2-furyl)purines revealed that the presence of a chlorine atom at the 2-position enhanced antimycobacterial activity. The compound 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine demonstrated high activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.39 µg/mL. This suggests that the 9-benzyl-2-chloropurine core is a promising scaffold for the development of new antituberculosis agents.
The modulation of purinergic signaling, particularly through adenosine receptors, is closely linked to inflammatory processes. A1 and A3 receptor activation often exerts anti-inflammatory effects. Given the potential of this compound derivatives to interact with these receptors, they may possess anti-inflammatory properties. Studies on other substituted purine analogues have demonstrated their potential as anti-inflammatory agents. For example, a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, which are structurally distinct but also purine-based, have shown anti-inflammatory activity in animal models of chronic inflammation. nih.govnih.gov One such derivative, 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl)pyrimido-[2,1-f]purine-4,8(1H,9H)-dione, was found to inhibit cyclooxygenase, a key enzyme in the inflammatory cascade. nih.gov
The multifactorial nature of Alzheimer's disease has prompted the exploration of multi-target-directed ligands. Hsp90 inhibitors are being investigated for their potential in treating neurodegenerative diseases, including Alzheimer's, by promoting the degradation of proteins like tau that form neurotoxic aggregates. nih.gov As a potential Hsp90 inhibitor, this compound could theoretically contribute to neuroprotection. Additionally, the modulation of adenosine receptors, particularly the A1 and A2A subtypes, is being explored as a therapeutic strategy for Alzheimer's disease. While direct evidence for the anti-Alzheimer's activity of this compound is lacking, the biological targets it is predicted to interact with are relevant to the pathology of this neurodegenerative disorder. nih.gov
Table 3: Other Investigated Biological Activities of Related Purine Derivatives
| Compound/Derivative Class | Biological Activity | Finding | Reference |
| 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine | Antimycobacterial | MIC = 0.39 µg/mL vs. M. tuberculosis | |
| 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl)pyrimido-[2,1-f]purine-4,8(1H,9H)-dione | Anti-inflammatory | Cyclooxygenase inhibition | nih.gov |
| Purine-scaffold Hsp90 inhibitors | Anti-neurodegeneration | Potential for treating tauopathies | nih.gov |
Computational Chemistry and Molecular Modeling for Drug Discovery and Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 9-benzyl-2-chloro-6-methyl-9H-purine, docking simulations would be pivotal in identifying potential protein targets and elucidating the structural basis of its activity.
Binding Affinity Prediction and Active Site Characterization
Molecular docking algorithms would be employed to place the 3D structure of this compound into the binding site of various potential target proteins, such as kinases, which are common targets for purine (B94841) analogs. nih.gov The primary goal is to identify the most stable binding pose, which is estimated by a scoring function that calculates the binding affinity (e.g., in kcal/mol). A lower docking score typically indicates a more favorable binding interaction.
The analysis of the docked pose provides a detailed characterization of the active site interactions. For instance, the purine core can form crucial hydrogen bonds with the hinge region of a kinase's ATP-binding pocket. The benzyl (B1604629) group at the N9 position can extend into a hydrophobic pocket, while the chloro and methyl groups at the C2 and C6 positions, respectively, would also be assessed for their contributions to binding through van der Waals or other interactions. These interactions are critical for understanding the compound's mechanism of action at a molecular level.
Table 1: Illustrative Molecular Docking Parameters for a Purine Derivative
| Parameter | Illustrative Value/Description |
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |
| Docking Score | -9.5 kcal/mol |
| Key Interacting Residues | Leu83, Glu81, Phe80 |
| Interaction Types | Hydrogen bond with Leu83 backbone; Hydrophobic interactions with Phe80 |
| Ligand Efficiency | 0.35 |
Rationalizing Selectivity Profiles
Many purine derivatives target ATP-binding sites, which are present in a wide range of proteins, making selectivity a key challenge. Molecular docking can be instrumental in rationalizing the selectivity of this compound for a specific target over others. By comparing the docking scores and binding modes of the compound across different protein targets, researchers can identify subtle differences in the active sites that confer selectivity. For example, the size and shape of the hydrophobic pocket accommodating the benzyl group might differ significantly between two kinases, leading to a more favorable interaction with one over the other. This understanding is crucial for minimizing off-target effects.
De Novo Drug Design Approaches based on the Purine Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a fragment. acs.org The purine ring system of this compound is a well-established "privileged scaffold" in medicinal chemistry, meaning it can serve as a foundation for developing inhibitors for various target families, particularly kinases. mdpi.comnih.gov
Computational methods can be used to grow new functional groups from the purine core of this compound to enhance its binding affinity and selectivity. nih.gov For instance, software could suggest modifications to the benzyl group or replacement of the chloro and methyl substituents with other moieties that could form additional favorable interactions within the target's active site. These de novo designed compounds can then be synthesized and tested, accelerating the discovery of more potent and selective drug candidates. acs.org
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions. For this compound, these calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.
Table 2: Exemplary Data from Quantum Chemical Calculations for a Purine Analog
| Property | Illustrative Value/Description |
| Method | DFT (B3LYP/6-31G*) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
| Calculated Reactivity Descriptor | The C6 position is predicted to be susceptible to nucleophilic attack. |
Advanced Computational Methods for Conformational Sampling and Molecular Dynamics
The static picture provided by molecular docking can be enhanced by more advanced computational methods that account for the dynamic nature of both the ligand and its protein target.
Conformational Sampling: this compound has rotatable bonds, and its three-dimensional conformation can influence its binding ability. Conformational search methods can be used to explore the potential energy surface of the molecule and identify low-energy conformers that are likely to be biologically relevant.
Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of the molecular system at an atomic level. nih.gov An MD simulation of this compound complexed with its target protein can reveal the stability of the binding pose predicted by docking. It can also uncover the role of water molecules in mediating ligand-protein interactions and provide insights into the flexibility of both the ligand and the active site residues. nih.gov These simulations are computationally intensive but offer a more realistic representation of the biological system, aiding in the accurate prediction of binding affinities and the dynamic aspects of molecular recognition.
Future Directions and Emerging Research Avenues for 9 Benzyl 2 Chloro 6 Methyl 9h Purine Research
Development of Novel Synthetic Strategies for Structural Complexity
The future of 9-benzyl-2-chloro-6-methyl-9H-purine research is intrinsically linked to the innovation of synthetic methodologies that allow for the creation of diverse and structurally complex derivatives. While the synthesis of related purine (B94841) compounds is well-established, focusing on strategies that can efficiently and selectively modify the this compound core will be crucial for developing extensive structure-activity relationship (SAR) libraries.
Key synthetic approaches for analogous purine derivatives often involve the sequential functionalization of a purine scaffold. For instance, the synthesis of related compounds like 9-benzyl-2-chloro-9H-purin-6-amine often starts with 2-chloro-9H-purin-6-amine and benzyl (B1604629) chloride. evitachem.com Similar strategies could be adapted for this compound.
Future synthetic explorations should focus on:
Late-stage functionalization: Developing methods to introduce chemical diversity at a late stage of the synthesis would be highly efficient for creating a wide range of analogues for biological screening.
Catalytic cross-coupling reactions: Employing modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to modify the purine core can lead to novel derivatives with unique electronic and steric properties.
Flow chemistry: Utilizing flow chemistry could enable safer, more efficient, and scalable synthesis of this compound and its derivatives.
Deepening the Understanding of Molecular Mechanisms in Biological Systems
A critical avenue for future research will be to elucidate the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. Based on studies of structurally similar purine analogues, several potential mechanisms can be hypothesized and should be investigated.
For example, the related compound 9-benzyl-2-chloro-9H-purin-6-amine is known to interact with enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. evitachem.com Inhibition of these enzymes can disrupt cell proliferation, a hallmark of cancer. Another related compound, 9-benzyl-2,6-dichloro-9H-purine, has been investigated for its ability to interfere with nucleic acid synthesis, suggesting potential antiviral applications.
Future research should employ a range of techniques to unravel these mechanisms, including:
Enzymatic assays: To screen for inhibitory activity against a panel of relevant enzymes, such as kinases and polymerases.
Cell-based assays: To study the effects on cellular processes like cell cycle progression, apoptosis, and signal transduction pathways.
Structural biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into how the compound binds to its molecular targets.
Exploration of New Therapeutic Indications and Undiscovered Biological Targets
The structural features of this compound suggest a broad potential for therapeutic applications beyond the traditional focus on anticancer and antiviral activities of many purine derivatives. evitachem.com The exploration of new therapeutic indications and the identification of novel biological targets will be a key driver of future research.
The purine scaffold is a versatile platform that has been successfully exploited to develop drugs for a wide range of diseases. nih.gov Therefore, it is plausible that derivatives of this compound could show efficacy in areas such as:
Neurodegenerative diseases: Some purine derivatives have shown neuroprotective effects.
Inflammatory diseases: Modulation of inflammatory pathways is another potential application.
Metabolic disorders: Given the central role of purines in metabolism, exploring this area could yield interesting results.
High-throughput screening (HTS) of large compound libraries against diverse biological targets will be instrumental in this discovery process.
| Related Purine Analogue | Potential Therapeutic Area | Reported Biological Target/Activity |
| 9-benzyl-2-chloro-9H-purin-6-amine | Anticancer | Cyclin-dependent kinase (CDK) inhibition evitachem.com |
| 9-benzyl-2,6-dichloro-9H-purine | Antiviral | Interference with nucleic acid synthesis |
| 2,6,9-trisubstituted purine derivatives | Anticancer | Inhibition of tyrosine kinases, CDKs, Src, and VEGFR2 nih.gov |
Application of Artificial Intelligence and Machine Learning in Purine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline offers a transformative approach to accelerate the development of new therapeutics based on the this compound scaffold. These computational tools can be applied at various stages of the research process.
AI and ML can be leveraged for:
Predictive modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives before their synthesis, thus prioritizing the most promising candidates.
Virtual screening: Screening vast virtual libraries of compounds against known biological targets to identify potential hits.
De novo drug design: Generating novel molecular structures with desired pharmacological properties.
Target identification: Analyzing large biological datasets to identify novel and druggable targets for this compound and its analogues.
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound as a potential therapeutic agent will greatly benefit from partnerships between researchers from various fields.
Essential collaborations include those between:
Synthetic chemists: To design and create novel derivatives.
Biologists and pharmacologists: To evaluate the biological activity and elucidate the mechanisms of action.
Computational chemists and data scientists: To apply AI and ML for predictive modeling and data analysis.
Clinicians: To provide insights into unmet medical needs and guide the translation of promising compounds into clinical development.
By fostering an environment of open communication and data sharing, the scientific community can collectively advance the understanding and potential applications of this promising purine derivative.
Q & A
Q. Key Considerations :
- Monitor regioselectivity during alkylation to avoid competing N7/N9 substitutions.
- Use column chromatography (e.g., EtOAc/hexane gradients) for purification .
Basic: How is the antirhinovirus activity of this compound evaluated experimentally?
Answer:
Antiviral activity is typically assessed via plaque reduction assays in cell cultures. outlines a protocol where human rhinovirus (HRV) serotypes (e.g., 1B) are inoculated into HeLa cells, followed by compound treatment. IC₅₀ values are calculated using serial dilutions (e.g., 0.08–14 µM for active compounds).
Q. Critical Parameters :
- Use a panel of HRV serotypes (≥18) to assess broad-spectrum activity due to serotype-dependent sensitivity .
- Include cytotoxicity controls (e.g., MTT assays) to confirm selectivity .
Advanced: How do structural modifications at the 2- and 6-positions influence bioactivity?
Answer:
Structure-Activity Relationship (SAR) Insights :
- 2-Chloro Substitution : Enhances antiviral potency by ~10-fold compared to unsubstituted analogs (e.g., IC₅₀ 0.08 µM vs. >10 µM) by improving target binding via halogen bonding .
- 6-Methyl vs. 6-Dimethylamino : Methyl groups reduce steric hindrance, favoring activity against HRV-1B, while dimethylamino derivatives show broader serotype inhibition but lower solubility .
Methodological Note :
Use X-ray crystallography ( ) or molecular docking to map interactions with viral capsid proteins. For example, resolved a purine-sulfonamide analog’s crystal structure to identify key binding motifs.
Advanced: How can contradictory IC₅₀ values across rhinovirus serotypes be resolved?
Answer:
Contradictions arise due to serotype-specific capsid protein variability. reports IC₅₀ ranges of 0.08–14 µM for compound 29 across 18 serotypes. To address this:
Mechanistic Profiling : Test compounds against chimeric viruses to pinpoint capsid regions driving resistance .
Co-crystallization Studies : Resolve compound-virus complexes (e.g., using SHELX programs, ) to identify structural determinants of activity.
Q. Example Workflow :
Advanced: What strategies optimize acetylcholinesterase (AChE) inhibition in purine derivatives?
Answer:
synthesized 9-(1-benzylpiperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives and evaluated AChE inhibition. Key findings:
- Substituted Benzyl Groups : Para-electron-withdrawing groups (e.g., -NO₂) improved inhibition (>10% at 100 µM) by enhancing π-π stacking with the catalytic site.
- Piperidine Linkers : Increased flexibility compared to rigid benzyl groups improved binding.
Q. Methodology :
- Use Ellman’s assay with acetylthiocholine iodide as substrate.
- Validate hits via molecular dynamics simulations to assess binding stability .
Advanced: How are crystallographic data for purine derivatives analyzed to guide synthesis?
Answer:
and 16 highlight the use of SHELX software ( ) for structure refinement. For example:
Q. Answer :
- HPLC-MS : Quantify purity (>95%) and confirm molecular weight.
- ¹H/¹³C NMR : Validate substitution patterns (e.g., benzyl CH₂ at δ 4.5–5.0 ppm) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.4%) .
Advanced: How do metabolic stability studies inform lead optimization?
Answer :
While not directly covered in the evidence, extrapolate from (anticonvulsant purines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
